PHOSPHORIC ACID-D3

Vue d'ensemble

Description

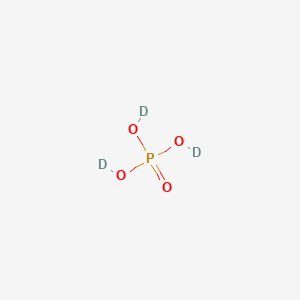

(3H)Phosphoric acid, also known as trideuterio phosphate, is a derivative of phosphoric acid where all three hydrogen atoms are replaced by deuterium. This compound is a colorless, odorless phosphorus-containing inorganic acid. It is widely used in various applications, including as a reagent in chemical reactions and in scientific research.

Méthodes De Préparation

The preparation of (3H)Phosphoric acid can be achieved through several synthetic routes. One common method involves the hydrolysis of dichlorophosphine or dichlorophosphine oxide. Another approach is the oxidation of phosphinic acid. Industrial production methods often utilize the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane followed by methanolysis .

Analyse Des Réactions Chimiques

Oxidation and Thermal Decomposition

Phosphoric acid-D3 undergoes significant transformations under oxidative and thermal conditions:

Oxidation

When exposed to air, H₃PO₄-D3 oxidizes to form phosphorus pentoxide (P₄O₁₀) and sulfur dioxide (SO₂) :

This reaction is exothermic and proceeds via a complex mechanism involving radical intermediates .

Thermal Decomposition

At elevated temperatures (>200°C), H₃PO₄-D3 dehydrates stepwise:

- Pyrophosphoric acid (H₄P₂O₇) at 160°C:

- Metaphosphoric acid (HPO₃) at 300°C:

- Polyphosphoric acids at >300°C:

These products are highly reactive, attacking siliceous materials and glass .

Hydrolysis and Acid-Base Reactions

This compound retains the triprotic nature of its non-deuterated counterpart:

Hydrolysis

In aqueous solutions, H₃PO₄-D3 undergoes stepwise deprotonation:

\text{H PO D3}\rightarrow \text{H PO }-D2}+\text{D }

\text{H PO }-D2}\rightarrow \text{HPO 2 }-D1}+\text{D }

\text{HPO 2 }-D1}\rightarrow \text{PO 3 }}+\text{D }

The pKa values are slightly shifted due to isotopic substitution:

Reactivity with Metals and Bases

H₃PO₄-D3 reacts vigorously with:

- Alkaline metals : Produces flammable hydrogen gas (D₂):

- Oxidizing agents : Forms explosive mixtures with nitromethane .

Stability and Reactivity

| Property | Value | Source |

|---|---|---|

| Melting Point | 42.4°C | |

| Boiling Point | 260°C | |

| pKa₁ | 2.15 | |

| Critical Temp | 487 Pa @ 100°C | |

| Decomposition Temp | >200°C |

Handling Precautions

- Storage : Requires argon atmosphere and light protection .

- Toxicity : Causes severe skin/eye irritation and respiratory damage .

Reactivity Risks

Applications De Recherche Scientifique

Biochemical Research

Tracer Studies

Phosphoric Acid-D3 is extensively utilized in tracer studies in biochemical research. Its deuterated form allows for enhanced tracking of metabolic processes in biological systems. The incorporation of deuterium enables researchers to utilize nuclear magnetic resonance (NMR) spectroscopy for detailed analysis of molecular interactions and dynamics, providing insights into metabolic pathways and enzyme mechanisms .

Drug Development

In pharmaceutical research, this compound is employed as a reagent in the synthesis of various drug compounds. Its unique isotopic labeling assists in understanding drug metabolism and pharmacokinetics. Studies have shown that using deuterated compounds can lead to improved pharmacological profiles by altering the metabolic stability and reducing the rate of drug degradation .

Material Science

3D Printing Applications

Recent advancements have highlighted the use of this compound in the fabrication of calcium phosphate scaffolds for bone tissue engineering. Research indicates that scaffolds created with phosphoric acid exhibit superior mechanical properties compared to those made with conventional binders like polyvinyl alcohol (PVA). The optimal weight ratios of hydroxyapatite and beta-tricalcium phosphate (HA/β-TCP) have been explored to enhance biocompatibility and mechanical strength, making them suitable for medical implants .

| Binder Type | Mechanical Properties | Biocompatibility | Optimal HA/β-TCP Ratio |

|---|---|---|---|

| Phosphoric Acid | Superior | High | 60:40 |

| Polyvinyl Alcohol | Moderate | Moderate | 60:40 |

Environmental Applications

Wastewater Treatment

this compound has potential applications in wastewater treatment processes. Its ability to precipitate heavy metals and phosphates makes it an effective agent for reducing eutrophication in aquatic systems. By controlling phosphate levels, it helps mitigate the growth of harmful algal blooms, thereby improving water quality .

Soil Fertility Enhancement

In agriculture, phosphoric acid is primarily used as a fertilizer component. The deuterated variant can be applied in studies assessing nutrient uptake by plants and soil health. Understanding how deuterated phosphorus behaves in soil can provide insights into optimizing fertilizer formulations for enhanced crop yield while minimizing environmental impact .

Safety and Environmental Impact

Despite its beneficial applications, this compound must be handled with care due to its corrosive nature. It poses risks to human health and the environment if not managed properly. Safety assessments indicate that while it can be irritating upon contact, formulations designed to be non-irritating can mitigate these risks effectively .

Mécanisme D'action

The mechanism of action of (3H)Phosphoric acid involves its ability to bind divalent cations, which makes it a useful sequestering agent. It also plays a role in the reduction of dental caries by exerting a cariostatic effect on the tooth surface during eating or by excretion in the saliva . Additionally, it is involved in the fire-extinguishing mechanism of ABC dry powder by chemically inhibiting H and OH radicals .

Comparaison Avec Des Composés Similaires

(3H)Phosphoric acid can be compared with other phosphorus-containing compounds such as phosphonic acid and phosphinic acid. While all these compounds contain phosphorus, they differ in their chemical structure and reactivity. Phosphonic acid features a phosphorus atom bonded to three oxygen atoms and one carbon atom, while phosphinic acid has a phosphorus atom bonded to two oxygen atoms and one carbon atom . These differences result in unique properties and applications for each compound.

Similar compounds include:

- Phosphonic acid

- Phosphinic acid

- Orthophosphoric acid

- Pyrophosphoric acid

- Metaphosphoric acid

(3H)Phosphoric acid stands out due to its deuterium substitution, which can be advantageous in specific research and industrial applications.

Activité Biologique

Phosphoric acid-D3, a deuterated form of phosphoric acid, has garnered attention in various fields, particularly in biochemical research and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and implications in health and disease management, supported by diverse research findings and case studies.

Overview of this compound

Phosphoric acid (H₃PO₄) is a mineral acid commonly used in food and industrial applications. The D3 variant refers to the incorporation of deuterium, which is a stable isotope of hydrogen. This modification can influence the compound's behavior in biological systems, making it a valuable tool for tracing metabolic pathways and understanding biochemical processes.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its role in cellular metabolism and signaling pathways. Key mechanisms include:

- Mineral Homeostasis : Phosphoric acid plays a crucial role in maintaining the balance of minerals like calcium and phosphorus in the body. It is essential for bone health and metabolic functions .

- Cell Signaling : this compound is involved in intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis. It can activate various kinases and transcription factors that mediate these processes .

- Gene Regulation : The compound influences gene expression by modulating the activity of transcription factors associated with the vitamin D receptor (VDR). This regulation affects numerous genes linked to cell proliferation and differentiation .

Case Study 1: Hypervitaminosis D-Induced Hypercalcemia

A notable case study highlighted the effects of excessive vitamin D intake leading to hypervitaminosis D, characterized by elevated calcium levels due to increased absorption mediated by phosphoric acid derivatives. The patient exhibited symptoms such as confusion and muscle weakness, emphasizing the importance of monitoring phosphoric acid levels in conjunction with vitamin D supplementation .

Case Study 2: Phosphoric Acid in Cancer Therapy

Research has shown that this compound can enhance the efficacy of certain cancer therapies by modulating cellular responses to treatment. In vitro studies indicated that it could induce apoptosis in malignant cells through its action on signaling pathways related to VDR activation . This finding suggests potential therapeutic applications in differentiation therapy for leukemia.

Research Findings

Recent studies have provided insights into the specific biological activities associated with this compound:

Propriétés

IUPAC Name |

trideuterio phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)/i/hD3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIIXXVUZAFLBC-ZRLBSURWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OP(=O)(O[2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162398 | |

| Record name | (3H)Phosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.014 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

85% Solution in D2-O: Colorless viscous liquid; [Sigma-Aldrich MSDS] | |

| Record name | Phosphoric acid-d3 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14335-33-2 | |

| Record name | Phosphoric acid-d3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14335-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3H)Phosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014335332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3H)Phosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3H)phosphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.